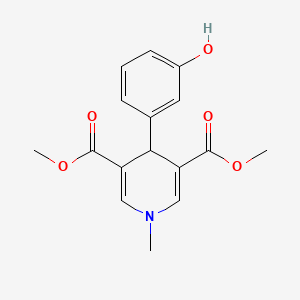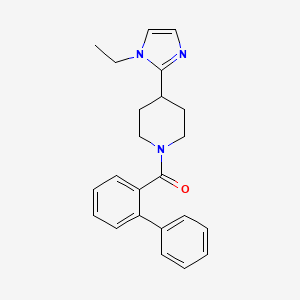![molecular formula C17H19F3N2S B5661383 1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661383.png)
1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the recreational drug market due to its euphoric and hallucinogenic effects. However, TFMPP also has potential applications in scientific research, particularly in the field of neuroscience and pharmacology.
Mechanism of Action
TFMPP acts as a partial agonist of the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. Activation of these receptors leads to the activation of intracellular signaling pathways that modulate neurotransmitter release, ion channel function, and gene expression. TFMPP has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to induce a range of biochemical and physiological effects in animal models, including alterations in locomotor activity, body temperature, heart rate, and blood pressure. These effects are thought to be mediated by the activation of 5-HT2A receptors in the central and peripheral nervous systems. TFMPP has also been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages as a research tool, including its high potency and selectivity for serotonin receptors. It can be used to study the effects of receptor activation on behavior and cognition, as well as the underlying cellular and molecular mechanisms. However, TFMPP also has several limitations, including its potential for abuse and toxicity. It is important to use appropriate safety precautions when handling TFMPP, and to follow ethical guidelines for the use of animals in research.
Future Directions
There are several future directions for research on TFMPP, including the development of more selective and potent agonists and antagonists for serotonin receptors. These compounds could be used to study the role of specific receptor subtypes in behavior and cognition, and to develop new treatments for psychiatric disorders. Additionally, TFMPP could be used in combination with other psychoactive substances to study their synergistic or antagonistic effects. Finally, TFMPP could be used to study the effects of serotonin receptor activation on other physiological systems, such as the immune and endocrine systems.
Synthesis Methods
TFMPP can be synthesized through a multi-step process involving the reaction of 3-methyl-2-thiophenemethanol with 3-(trifluoromethyl)aniline in the presence of a base, followed by the cyclization of the resulting intermediate with piperazine.
Scientific Research Applications
TFMPP has been used in scientific research to study the effects of serotonin receptor agonists on behavior and cognition. It is a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. TFMPP has been shown to induce hyperactivity, stereotyped behavior, and alterations in sensory perception in animal models. These effects are thought to be mediated by the activation of 5-HT2A receptors, which are also targeted by other hallucinogenic substances such as LSD and psilocybin.
properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2S/c1-13-5-10-23-16(13)12-21-6-8-22(9-7-21)15-4-2-3-14(11-15)17(18,19)20/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNXTRALRUQANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5661303.png)
![N-[(3S*,4R*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5661306.png)
![2-ethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5661315.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661328.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{5-[(methylthio)methyl]-2-furoyl}piperidine](/img/structure/B5661346.png)


![1-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5661357.png)
![3-{1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5661371.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5661386.png)
![1'-(1H-indazol-3-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5661397.png)
